

Coumarin 152: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Coumarin 152

Cat. No.: B1214713

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CAS Number: 53518-14-2

Molecular Formula: $C_{12}H_{10}F_3NO_2$

Synonyms: 7-(Dimethylamino)-4-(trifluoromethyl)coumarin, Coumarin 485, C152

This guide provides an in-depth overview of **Coumarin 152** (C152), a versatile fluorescent dye widely utilized in scientific research. It covers the compound's physicochemical properties, spectroscopic characteristics, synthesis, and key applications, with a focus on protocols and data relevant to researchers, scientists, and professionals in drug development.

Core Properties and Data

Coumarin 152 is a member of the 7-aminocoumarin family of dyes, known for their strong fluorescence and sensitivity to the local environment.^[1] Its structure, featuring a trifluoromethyl group and a dimethylamino group, imparts unique photophysical properties that make it a valuable tool in various analytical and biological studies.^[2]

Physicochemical Properties

The fundamental physical and chemical characteristics of **Coumarin 152** are summarized below.

Property	Value	Reference(s)
CAS Number	53518-14-2	[2][3][4][5]
Molecular Formula	C ₁₂ H ₁₀ F ₃ NO ₂	[2][3][4][5]
Molecular Weight	257.21 g/mol	[2][3][4][5]
Appearance	White to pale yellow or green powder/crystal	[2][3][5]
Melting Point	145 - 149 °C	[2][5]
Purity	≥97%	[2][4]
Solubility	Soluble in organic solvents	[2]
Storage	Store at 2 - 8 °C, protect from light	[2][5]

Spectroscopic Properties

Coumarin 152's utility stems from its fluorescent properties, which are highly dependent on solvent polarity.[6][7] This phenomenon, known as solvatochromism, is characterized by a shift in the absorption and emission spectra in different environments. Generally, as solvent polarity increases, the fluorescence emission red-shifts (moves to a longer wavelength) and its intensity decreases.[8] This sensitivity allows C152 to be used as a probe for microenvironments, such as protein binding sites or lipid membranes.[2][9]

The photophysical behavior of C152 has been studied extensively. In nonpolar solvents, it exhibits unexpectedly lower Stokes' shifts and fluorescence lifetimes.[7] In higher polarity solvents (where the solvent polarity function $\Delta f > \sim 0.2$), a sharp decrease in fluorescence quantum yield and lifetime is observed, which is also strongly temperature-dependent.[6][7] This behavior is attributed to the involvement of a non-fluorescent twisted intramolecular charge transfer (TICT) state, which provides an efficient non-radiative decay channel.[7]

Solvent	Absorption Max (λ_{abs} , nm)	Emission Max (λ_{em} , nm)	Fluorescence Quantum Yield (Φ_f)	Fluorescence Lifetime (τ_f , ns)
Cyclohexane	365	430	0.35	1.48
Benzene	379	466	0.40	2.15
Acetonitrile	387	506	0.20	2.05
Methanol	385	518	0.04	0.42
Water	382	538	0.002	0.05

Note: The data in this table are compiled from a comprehensive study on the photophysical properties of **Coumarin 152** and serve as representative values. Actual values may vary based on experimental conditions such as concentration and temperature.[6]

Experimental Protocols

This section details methodologies for the synthesis of coumarin dyes and the application of **Coumarin 152** in fluorescence spectroscopy.

Synthesis of Coumarin Derivatives: Pechmann Condensation

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from a phenol and a β -ketoester under acidic conditions.[8][10] While a specific protocol for C152 is not readily available in open literature, a general procedure can be adapted using its logical precursors: 3-(dimethylamino)phenol and a trifluoromethyl- β -ketoester (e.g., ethyl 4,4,4-trifluoroacetoacetate).

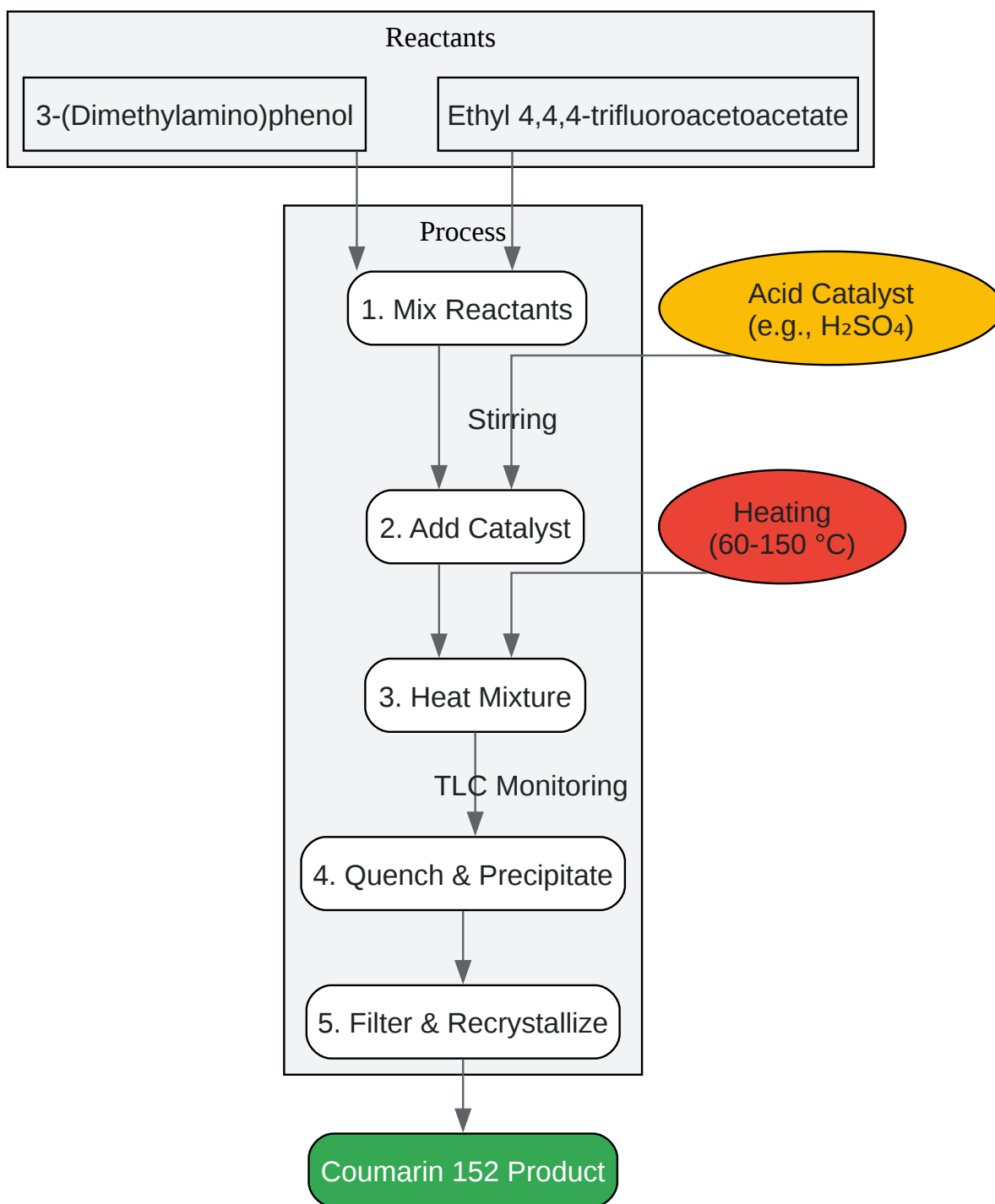
Reactants:

- 3-(Dimethylamino)phenol
- Ethyl 4,4,4-trifluoroacetoacetate

- Acid Catalyst (e.g., concentrated Sulfuric Acid, Methanesulfonic acid, or a Lewis acid like AlCl_3)
- Solvent (optional, non-polar solvents like toluene are often used, though solvent-free conditions are also reported).[\[8\]](#)[\[11\]](#)

General Procedure:

- Mixing: Combine equimolar amounts of 3-(dimethylamino)phenol and ethyl 4,4,4-trifluoroacetoacetate in a round-bottom flask. If using a solvent, add it at this stage.
- Catalysis: Slowly add the acid catalyst to the mixture with stirring. The reaction is often exothermic and may require cooling.
- Reaction: Heat the mixture, typically between 60-150 °C, for several hours.[\[11\]](#) Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
- Purification: Collect the solid product by filtration, wash it with water to remove the acid catalyst, and dry it. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.



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Caption: Generalized workflow for **Coumarin 152** synthesis via Pechmann condensation.

Application Protocol: Probing Protein Binding with Fluorescence Spectroscopy

This protocol describes how to use **Coumarin 152** to study its binding interaction with a protein, such as Human Serum Albumin (HSA), using steady-state fluorescence spectroscopy. [12] The principle relies on the change in C152's fluorescence upon binding to the protein.

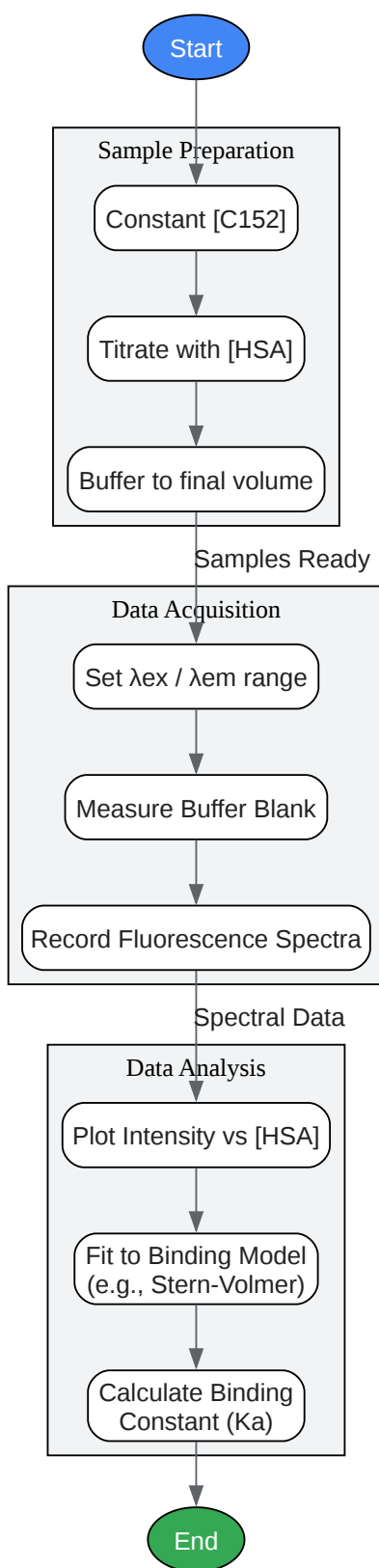
Materials:

- **Coumarin 152** stock solution (e.g., 1 mM in ethanol).
- Human Serum Albumin (HSA) stock solution (e.g., 100 μ M in phosphate buffer).
- Phosphate buffer (e.g., pH 7.4).[12]
- Spectrofluorometer.
- Quartz cuvettes.

Procedure:

- Sample Preparation:
 - Prepare a series of samples in cuvettes. Each sample should contain a constant concentration of **Coumarin 152** (e.g., 5 μ M).[12]
 - To each cuvette, add increasing concentrations of the HSA stock solution, creating a titration series (e.g., 0 μ M, 2 μ M, 4 μ M, ..., 50 μ M HSA).
 - Ensure the total volume in each cuvette is the same by adding phosphate buffer. Keep the final ethanol concentration from the C152 stock low (<1%) to avoid affecting protein structure.
 - Prepare a "blank" cuvette containing only the buffer.
- Instrument Setup:
 - Turn on the spectrofluorometer and allow the lamp to warm up.

- Set the excitation wavelength. A common choice for C152 is around 380-390 nm.[\[6\]](#)[\[10\]](#)
- Set the emission scan range (e.g., 420 nm to 650 nm) to capture the full fluorescence spectrum.
- Optimize excitation and emission slit widths to balance signal intensity and spectral resolution.
- Data Acquisition:
 - Place the "blank" sample in the spectrofluorometer and record a blank scan to account for buffer Raman scattering and background noise.
 - Measure the fluorescence spectrum of each sample in the titration series, starting from the one with only C152 and progressing to the highest HSA concentration.
 - Subtract the blank spectrum from each sample spectrum.
- Data Analysis:
 - Observe the changes in the fluorescence spectra. Binding to HSA will likely cause an increase in fluorescence intensity and a blue-shift (shift to shorter wavelength) in the emission maximum as C152 moves from the polar aqueous environment to a more non-polar binding pocket.[\[12\]](#)
 - Plot the change in fluorescence intensity at the emission maximum against the HSA concentration.
 - Use the binding isotherm data to calculate the binding constant (K_a) and the number of binding sites (n) using appropriate models, such as the Stern-Volmer or Scatchard equations.



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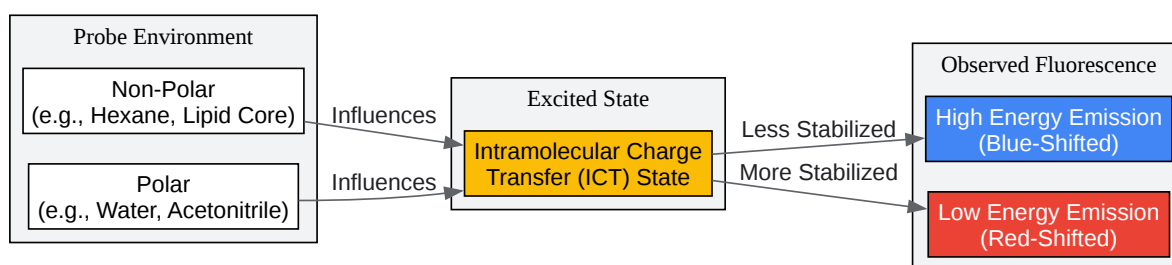
Caption: Experimental workflow for studying protein-ligand binding using **Coumarin 152**.

Key Applications and Logical Relationships

Coumarin 152 is not typically used as a therapeutic agent itself, but rather as a fluorescent probe in various research and development contexts.^{[4][13]} Its primary value lies in its ability to report on its immediate molecular environment.

- **Fluorescent Probe:** It is widely used as a fluorescent probe in biological assays to visualize cellular processes.^[2]
- **Solvation Dynamics:** Its sensitivity to solvent polarity makes it an ideal tool for studying solvation dynamics in complex systems like lipid bilayers and micelles.^{[7][9]} Time-resolved fluorescence emission can be used to measure how the environment around the probe reorganizes following photoexcitation.^[9]
- **Sensors:** C152 is employed in the development of sensors for detecting pH changes and the presence of metal ions.^[2]
- **Laser Dyes:** Like many coumarins, C152 is a useful laser dye for the blue-green region of the spectrum.^[4]
- **Environmental Monitoring:** The compound can be utilized in environmental studies to track pollutants.^[2]

The relationship between solvent polarity and the dye's emission spectrum is a foundational concept for its application as a probe.



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Caption: Principle of solvatochromism for **Coumarin 152** as an environmental probe.

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